molecular formula C6H3ClIN3 B13654950 7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine

7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B13654950
M. Wt: 279.46 g/mol
InChI Key: MVOUGEVTFLSXGO-UHFFFAOYSA-N
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Description

7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of chlorine and iodine substituents at the 7th and 2nd positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as pyridine and heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine substituents allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

7-chloro-2-iodopyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3ClIN3/c7-4-1-2-9-6-3-5(8)10-11(4)6/h1-3H

InChI Key

MVOUGEVTFLSXGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)I)N=C1)Cl

Origin of Product

United States

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